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Compound of Interest

Compound Name: 3-Decanone

Cat. No.: B1198406 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3-decanone, a

ketone with applications in the flavor and fragrance industry. The following sections detail the

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the experimental protocols used for their acquisition. This document is intended for

researchers, scientists, and professionals in drug development and chemical analysis who

require detailed structural and analytical information on this compound.

Spectroscopic Data Summary
The structural characterization of 3-decanone (C₁₀H₂₀O, Molar Mass: 156.27 g/mol ) is

achieved through a combination of spectroscopic techniques. The data presented in the

following tables have been compiled from spectral databases and predicted values based on

established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

the molecule.

¹H NMR (Proton NMR) Data (Predicted)

The proton NMR spectrum of 3-decanone is characterized by signals corresponding to the

different hydrogen environments in the molecule. The chemical shifts (δ) are reported in parts

per million (ppm) relative to a tetramethylsilane (TMS) standard.
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Protons
(Position)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 1.05 Triplet (t) 7.4 3H

H-2 2.42 Quartet (q) 7.4 2H

H-4 2.38 Triplet (t) 7.5 2H

H-5 1.55 Quintet 7.5 2H

H-6, H-7, H-8 1.28 Multiplet (m) - 6H

H-9 1.28 Multiplet (m) - 2H

H-10 0.88 Triplet (t) 7.0 3H

Note: Predicted values are based on standard chemical shift correlations and may vary slightly

from experimental values.

¹³C NMR (Carbon-13 NMR) Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments. Chemical

shifts (δ) are reported in ppm relative to TMS.
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Carbon (Position) Chemical Shift (δ, ppm)

C-1 7.9

C-2 35.6

C-3 (C=O) 211.5

C-4 42.1

C-5 23.9

C-6 29.3

C-7 31.7

C-8 22.6

C-9 22.6

C-10 14.1

Note: Predicted values are based on typical chemical shifts for aliphatic ketones and may differ

from experimental results. The carbonyl carbon (C-3) exhibits the most downfield shift as is

characteristic for ketones[1][2].

Infrared (IR) Spectroscopy
The IR spectrum of 3-decanone reveals the presence of specific functional groups through

their characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H (alkane) stretching

~1715 Strong C=O (ketone) stretching

~1465 Medium C-H bending

~1375 Medium C-H bending
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Note: The most prominent peak is the strong absorption around 1715 cm⁻¹, which is

characteristic of the carbonyl group in a saturated aliphatic ketone[3][4][5].

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of 3-decanone results in the formation of a

molecular ion (M⁺) and various fragment ions, which provide information about the molecule's

structure and connectivity.[6][7]

m/z Relative Intensity (%) Assignment

156 < 5 [M]⁺ (Molecular Ion)

127 ~10 [M - C₂H₅]⁺

99 ~15 [M - C₄H₉]⁺

85 ~30 [M - C₅H₁₁]⁺

72 ~61
[CH₃(CH₂)₄CO]⁺ or McLafferty

Rearrangement Product

57 100 [C₂H₅CO]⁺ (Base Peak)

43 ~31 [C₃H₇]⁺

29 ~51 [C₂H₅]⁺

Note: The base peak at m/z 57 corresponds to the acylium ion formed by alpha cleavage. The

peak at m/z 72 is also significant and can be attributed to another alpha cleavage or a

McLafferty rearrangement product.[6]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:
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A sample of 3-decanone (approximately 10-20 mg) is accurately weighed and dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

The solution is transferred to a 5 mm NMR tube.

A small amount of tetramethylsilane (TMS) can be added as an internal standard for

chemical shift referencing (0 ppm).

¹H NMR Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is locked onto the deuterium signal of the solvent.

The magnetic field homogeneity is optimized by shimming.

A standard one-pulse ¹H NMR experiment is performed.

The Free Induction Decay (FID) is acquired and then Fourier transformed to obtain the

spectrum.

The spectrum is phased, baseline corrected, and the chemical shifts are referenced to TMS.

Integration of the signals is performed to determine the relative number of protons.

¹³C NMR Acquisition:

Following ¹H NMR, a ¹³C NMR experiment is set up.

A standard proton-decoupled ¹³C NMR experiment (e.g., with composite pulse decoupling) is

typically used to produce a spectrum with singlets for each unique carbon, which simplifies

the spectrum and enhances the signal-to-noise ratio.

A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the

low natural abundance of the ¹³C isotope.

The FID is acquired and processed in a similar manner to the ¹H spectrum.
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Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

As 3-decanone is a liquid at room temperature, a neat spectrum can be easily obtained.[8]

[9]

A drop of 3-decanone is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).

A second salt plate is placed on top to create a thin liquid film between the plates.

The "sandwich" of salt plates is mounted in the spectrometer's sample holder.

FTIR Spectrum Acquisition:

A background spectrum of the empty sample compartment (or with clean salt plates) is

recorded to subtract the absorbance of atmospheric CO₂ and water vapor.

The sample holder with the prepared 3-decanone sample is placed in the instrument's beam

path.

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise

ratio.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation and Introduction:

A dilute solution of 3-decanone is prepared by dissolving a small amount of the sample in a

volatile organic solvent (e.g., methanol or acetonitrile).

The sample can be introduced into the mass spectrometer via direct injection or, more

commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

Electron Ionization (EI) Mass Spectrum Acquisition:
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In the ion source, the vaporized 3-decanone molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize, forming a molecular ion (M⁺), and to fragment into

smaller, charged ions.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

The detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis and the

fragmentation pathways of 3-decanone.
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Caption: Workflow for the spectroscopic characterization of 3-decanone.
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α-Cleavage McLafferty Rearrangement

CH₃CH₂C(=O)CH₂(CH₂)₅CH₃
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Radical Cation

m/z = 72

Loss of C₆H₁₂

Click to download full resolution via product page

Caption: Key fragmentation pathways of 3-decanone in EI-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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